molecular formula C8H9NO3 B3384408 Methyl N-(4-hydroxyphenyl)carbamate CAS No. 54840-09-4

Methyl N-(4-hydroxyphenyl)carbamate

Cat. No.: B3384408
CAS No.: 54840-09-4
M. Wt: 167.16 g/mol
InChI Key: OHNUXXRXJBCUFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Modern Carbamate (B1207046) Chemistry

Carbamates, as a class of organic compounds, are characterized by the carbamate ester functional group. The chemistry of carbamates is integral to numerous industrial processes and the development of a wide array of commercial products. researchgate.net Methyl N-(4-hydroxyphenyl)carbamate, as a derivative of carbamic acid, serves as a key subject in the study of urethane (B1682113) formation and cleavage reactions. researchgate.net The stability of the urethane linkage is a central theme in this field, with research focusing on understanding the reaction mechanisms and kinetics of its formation and degradation. researchgate.net The study of non-catalytic urethane reactions, in particular, provides fundamental insights that are crucial for a deeper comprehension of these chemical processes. researchgate.net

Carbamate compounds have extensive applications, ranging from the production of polyurethanes to their use as insecticides, herbicides, and fungicides. researchgate.netgoogle.com The specific structure of this compound, featuring both a carbamate group and a phenolic hydroxyl group, makes it a valuable model for investigating the chemical behavior of more complex, biologically active molecules containing these functionalities.

Significance as a Foundational Research Scaffold and Model Compound

The molecular architecture of this compound makes it an important scaffold in chemical synthesis and a model compound for various studies. Its structure is a cornerstone for building more complex molecules, particularly in the development of new bioactive compounds. For instance, N-aryl hydroxylamines, which are structurally related, are recognized as key building blocks in the synthesis of natural products and biologically active compounds. nih.gov

The compound's utility as a model is evident in studies of reaction mechanisms. For example, research into the termination reactions of a model urethane molecule, methyl N-phenyl carbamate, provides insights into the energetic profiles of urethane bond termination, which is crucial for developing viable recycling methods for polyurethane waste. researchgate.net Furthermore, the study of substituted N-aryl carbamates contributes to the understanding of structure-activity relationships in various chemical and biological contexts.

Evolution of Academic Research Trajectories for this compound

The academic interest in this compound and related carbamates has evolved over time, driven by their relevance in various fields. Initially, research focused on the synthesis and basic characterization of these compounds. Methods for synthesizing N-hydroxycarbamates, for example, have been known for some time, involving reactions such as the treatment of hydroxylamine (B1172632) with a chloroformate. google.com

More recently, research has shifted towards more specialized areas. One significant trajectory is in the field of materials science, particularly in the design of nonlinear optical (NLO) materials. researchgate.net For instance, the crystal structure of related compounds like Methyl N-(4-nitrophenyl)carbamate has been studied in this context. researchgate.net Another area of active investigation is in medicinal chemistry, where carbamate-containing compounds are explored for their potential therapeutic properties. For example, derivatives of 7-hydroxy-4-methylcoumarin bearing amide and carbamate substitutions have been synthesized and evaluated for their biological activity. csic.es The continuous development of synthetic methodologies, such as the catalytic alcoholysis of dimethylurea, further expands the research possibilities for N-methylcarbamates. google.com

Physicochemical Properties and Spectroscopic Data

The characterization of this compound is fundamental to its application in research. This section details its key physical and chemical properties, as well as its crystallographic and spectroscopic data.

Key Physical and Chemical Properties

This compound is a solid compound with the molecular formula C8H9NO3. uni.luscbt.com Its molecular weight is approximately 167.16 g/mol . scbt.comsigmaaldrich.com The compound's structure features a methyl carbamate group attached to a p-aminophenol moiety. Key computed properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC8H9NO3 uni.lu
Molecular Weight167.16 g/mol scbt.com
XLogP31.6 uni.lu
Hydrogen Bond Donor Count2 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
Rotatable Bond Count2 uni.lu
Exact Mass167.05824 Da uni.lu
Monoisotopic Mass167.05824 Da uni.lu
Topological Polar Surface Area58.6 Ų nih.gov

Crystallographic Data

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Mass Spectrometry: The predicted collision cross section (CCS) values provide information about the ion's shape in the gas phase. For the protonated molecule [M+H]+, the predicted CCS is 132.4 Ų. uni.lu Other adducts such as [M+Na]+ and [M-H]- also have predictable CCS values. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for the title compound is not detailed in the search results, NMR is a standard technique for its characterization. For related carbamates, 1H NMR is used to confirm the structure and purity. csic.es

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the N-H, O-H, C=O (carbonyl), and C-O bonds, as well as aromatic C-H and C=C stretching vibrations.

Synthesis and Reactivity

The synthesis and reactivity of this compound are central to its utility in chemical research.

Established Synthetic Methodologies

The synthesis of carbamates can be achieved through various established methods. A common approach for preparing N-aryl carbamates involves the reaction of an appropriate aniline (B41778) derivative with a chloroformate or a dialkyl carbonate. For instance, N-hydroxycarbamates can be synthesized by reacting hydroxylamine with a chloroformate. google.com Another method involves the reaction of methanol (B129727) and urea (B33335) to produce methyl carbamate. wikipedia.org More specifically, the synthesis of N-methylcarbamate methyl ester can be achieved through the catalytic alcoholysis of 1,3-dimethylurea (B165225) with dimethyl carbonate. google.com The synthesis of the title compound would likely involve the reaction of p-aminophenol with methyl chloroformate or a similar methylating agent for the carbamate formation.

Reactivity Profile and Common Transformations

The reactivity of this compound is dictated by its functional groups: the carbamate, the aromatic ring, and the phenolic hydroxyl group.

Carbamate Group: The carbamate linkage is susceptible to hydrolysis, which can occur at both the N-C and C-O bonds. researchgate.net This reaction is of significant interest in the context of polyurethane degradation and recycling. researchgate.net

Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions. The hydroxyl and carbamate groups are activating and will direct incoming electrophiles to the ortho and para positions.

Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated. It also imparts acidic properties to the molecule.

Common transformations could include N-alkylation or N-acylation at the carbamate nitrogen, and O-alkylation or O-acylation at the phenolic oxygen. The molecule can also participate in polymerization reactions to form polyurethanes if reacted with isocyanates. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(4-hydroxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)9-6-2-4-7(10)5-3-6/h2-5,10H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNUXXRXJBCUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54840-09-4
Record name methyl N-(4-hydroxyphenyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Sophisticated Synthetic Methodologies and Mechanistic Investigations of Methyl N 4 Hydroxyphenyl Carbamate

Established and Novel Synthetic Pathways for Methyl N-(4-hydroxyphenyl)carbamate and its Analogs

The synthesis of carbamates, including this compound and its analogs, can be achieved through a variety of chemical reactions. These pathways often involve the formation of the characteristic carbamate (B1207046) linkage, >N−C(=O)−O−, from diverse starting materials. wikipedia.org

Exploration of Diverse Precursor Compounds and Reagents

The synthesis of this compound and related structures can be approached from multiple starting points, utilizing a range of precursors and reagents. Traditional methods include the reaction of isocyanates with alcohols, the alcoholysis of carbamoyl (B1232498) chlorides, and the reaction between chloroformates and amines. wikipedia.org For instance, N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate can be synthesized from the reaction of 4-(aminomethyl)phenol with phenylchloroformate. ajphs.com

More contemporary and green approaches have also been developed. The aminolysis of dimethyl carbonate (DMC) is an attractive route for producing N-phenyl carbamates, as the methanol (B129727) byproduct can be recycled for DMC production. nih.gov Other methods include the reaction of phenylurea with DMC, the reductive carbonylation of aromatic nitro compounds, and the use of carbon dioxide as a C1 source in a three-component coupling with primary amines and alkyl halides. nih.govnih.gov The oxidation of precursor molecules like methyl (4-acetylphenyl)carbamate using selenium dioxide also provides a pathway to carbamate derivatives. researchgate.net

Below is a table summarizing various precursor compounds and reagents used in the synthesis of carbamates.

Precursor/Reagent Class Specific Examples Reaction Type Reference
Isocyanates & Alcohols Methyl isocyanate, Substituted phenolsCarbamate formation google.com
Amines & Chloroformates 4-(aminomethyl)phenol, PhenylchloroformateCarbamate formation ajphs.com
Amines & Carbonates Aniline (B41778), Dimethyl Carbonate (DMC)Aminolysis nih.govnih.gov
Ureas & Carbonates 1,3-dimethylurea (B165225), Dimethyl Carbonate (DMC)Transesterification/Aminolysis google.com
Nitro Compounds Nitrobenzene, Carbon Monoxide, AlcoholsReductive Carbonylation nih.gov
Amines & CO2 Primary amines, CO2, Alkyl halidesThree-component coupling nih.gov
Acetyl-substituted Carbamates Methyl (4-acetylphenyl)carbamate, Selenium dioxideOxidation researchgate.net
Amines & Carbonylating Agents Aniline, Methyl formate (B1220265)Carbonylation researchgate.net

Optimization Strategies and Green Chemistry Innovations in Synthesis

Significant efforts have been directed towards making carbamate synthesis more efficient and environmentally benign. A key innovation is the use of dimethyl carbonate (DMC) and methyl formate as green carbonylating agents, which are less hazardous than traditional reagents like phosgene (B1210022). nih.govresearchgate.net The direct utilization of carbon dioxide as a C1 feedstock represents a highly atom-economical and sustainable approach. nih.govnih.gov

The following table highlights key green chemistry innovations and optimization strategies.

Strategy/Innovation Description Advantages Reference
Green Reagents Use of Dimethyl Carbonate (DMC) or Methyl Formate instead of phosgene derivatives.Reduced toxicity, recyclable byproducts. nih.govresearchgate.net
Carbon Dioxide Utilization Employing CO2 as a direct C1 source for the carbonyl group.Atom economy, utilization of a greenhouse gas. nih.govnih.gov
Heterogeneous Catalysis Use of solid, recoverable catalysts like Zn/Al/Ce mixed oxides.Easy catalyst recovery and reuse, improved stability. nih.govnih.govrsc.org
One-Pot Synthesis Combining multiple reaction steps in a single reactor without isolating intermediates.Increased efficiency, reduced waste and energy consumption. nih.govresearchgate.net
Mild Reaction Conditions Performing reactions at lower temperatures and pressures.Energy savings, improved safety, higher selectivity. google.comresearchgate.net
Solid-Phase Synthesis Anchoring reactants to a solid support, such as Merrifield's resin.Simplified purification, potential for automation. nih.gov

Stereoselective Synthesis and Chiral Resolution Approaches (If applicable to derivatives)

While this compound itself is not chiral, many of its derivatives and analogs are, necessitating stereoselective synthesis or chiral resolution. For example, the hydroxy metabolite of mebendazole, a complex carbamate derivative, has been successfully resolved into its individual enantiomers using high-performance liquid chromatography (HPLC) on an immobilized-type amylose-based chiral stationary phase (CSP). nih.gov This method allowed for the isolation of multi-milligram quantities of each enantiomer with high enantiomeric excess (>99%). nih.gov

In the realm of stereoselective synthesis, regioselective installation of functional groups is crucial. In the synthesis of analogues of SL0101, a complex cyclitol, a catalytic amount of the Taylor catalyst was used to achieve a 3:1 regioselectivity for the desired carbamate regioisomer. nih.gov This demonstrates how catalyst choice can direct the formation of a specific isomer. Furthermore, studies on cellulose (B213188) 2,3-bis(3,5-dimethylphenyl carbamate) have explored its synthesis and subsequent use as a chiral stationary phase, highlighting the importance of the carbamate functional group in creating materials capable of chiral recognition. abo.fi

In-depth Mechanistic Elucidation of Formation and Derivatization Reactions

Understanding the mechanisms governing the formation of the carbamate bond is essential for optimizing synthetic protocols and designing effective catalysts. This involves studying both the speed (kinetics) and the energy changes (thermodynamics) of the reaction.

Kinetic and Thermodynamic Profiling of Carbamate Bond Formation

The kinetics of carbamate formation, particularly from the reaction of amines with carbon dioxide, have been studied in detail. The reaction mechanism involves three parallel, reversible reactions of the free amine with dissolved CO2, carbonic acid, and the bicarbonate ion, with the relative importance of each path being highly dependent on the pH of the solution. nih.govnewcastle.edu.au The general rate law for the reaction of amines with CO2 includes terms for both an uncatalyzed and a hydroxide-catalyzed pathway. researchgate.net For the uncatalyzed reaction, a Brønsted relationship can be applied, which correlates the reaction rate constant with the basicity of the amine. researchgate.net The rate-limiting step can vary; for weakly basic amines, it is often the carbon-nitrogen bond formation, while for more basic amines, proton transfer may become rate-limiting. researchgate.net

Thermodynamic studies provide insight into the stability and energy requirements of the reaction. Calorimetry has been used to directly determine the reaction enthalpies for carbamate formation. iaea.org For example, the reaction of monoethanolamine (MEA) with the bicarbonate ion to form a carbamate has a measured reaction enthalpy of -29.7 ± 0.1 kJ/mol. iaea.org Computational chemistry methods are also employed to calculate thermodynamic properties like the carbamate stability constant (Kc) and its temperature dependency, which are crucial for processes like temperature-swing absorption for CO2 capture. ntnu.nonih.govacs.org

The table below summarizes key kinetic and thermodynamic parameters for carbamate formation.

Parameter Description Findings/Values Reference
Reaction Pathways Multiple parallel reactions involving amine and different carbonate species.Strongly pH-dependent. nih.govnewcastle.edu.au nih.govnewcastle.edu.au
Rate Law (Amine + CO2) rate = k_amine(R2NH)(CO2) + k'_amine(R2NH)(OH-)(CO2)Includes uncatalyzed and hydroxide-catalyzed pathways. researchgate.net researchgate.net
Brønsted Relationship log k_amine = mpK + YCorrelates rate constant with amine pKa. For primary/secondary amines, m ≈ 0.43. researchgate.net researchgate.net
Reaction Enthalpy (ΔH) Heat released or absorbed during carbamate formation.MEA: -29.7 kJ/mol; DEA: -23.7 kJ/mol; NH3: -27.6 kJ/mol (for reaction with HCO3-). iaea.org iaea.org
Stability Constant (Kc) Equilibrium constant for the carbamate formation reaction.Can be predicted using computational models (PCM, SM8T) to assess solvent suitability for CO2 capture. nih.govacs.org nih.govacs.org

Catalyst Design and Performance Evaluation for Enhanced Synthesis

Catalysts play a pivotal role in enhancing the rate and selectivity of carbamate synthesis. A variety of catalytic systems, both homogeneous and heterogeneous, have been developed.

Homogeneous catalysts are also widely used. For the reductive carbonylation of nitroarenes, complexes of ruthenium and palladium are employed. nih.gov For example, PdCl2 in the absence of a ligand can catalyze the assembly of organic azides, carbon monoxide, and alcohols to form carbamates under mild conditions. nih.gov In the synthesis of N-methylcarbamates from 1,3-dimethylurea and dimethyl carbonate, various catalysts including basic catalysts (e.g., sodium methoxide), acidic catalysts (e.g., FeCl3), and tin salts (e.g., di-n-butyltin oxide) have been utilized. nih.govgoogle.com

The following table compares the performance of different catalysts in carbamate synthesis.

Catalyst System Precursors Reaction Type Performance Metrics Reference
Zn/Al/Ce2.5 Mixed Oxide Aniline, Dimethyl CarbonateAminolysisAniline Conversion: 95.8%; Selectivity: 81.6%; Yield: 78.2% nih.govnih.gov
CuCl2-NaI Aniline, Methanol, COOxidative CarbonylationCarbamate yield up to 43.5%. researchgate.net
PdCl2 Organic Azides, CO, AlcoholsCarbonylative CouplingHigh yields under mild, neutral conditions (2 mol% catalyst). nih.gov
Di-n-butyltin oxide (DBTO) Substituted Ureas, CarbonatesTransfunctionalizationEffective catalyst for urea (B33335)/carbonate exchange. nih.gov
Basic/Acidic/Tin Catalysts 1,3-dimethylurea, Dimethyl CarbonateAlcoholysis/AminolysisHigh yield and selectivity for N-methylmethyl carbamate. google.com

Investigation of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms in organic synthesis is pivotal for optimizing reaction conditions and enhancing product yield and selectivity. A thorough understanding of the transient species, including reaction intermediates and transition states, that are formed during the synthesis of this compound provides critical insights into the reaction pathway. While specific, in-depth experimental and computational studies exclusively targeting the synthesis of this compound are not extensively documented in publicly available literature, the investigation of analogous reactions, such as the acylation of aminophenols and the formation of other carbamates, offers a robust framework for postulating the key transient structures involved.

Methodologies for these investigations typically integrate advanced spectroscopic techniques for the direct or indirect observation of intermediates and computational chemistry for the theoretical modeling of reaction coordinates and the energetics of transition states.

Spectroscopic Identification of Intermediates

In the synthesis of this compound from 4-aminophenol (B1666318) and a methylating agent like methyl chloroformate, several potential intermediates can be postulated. The initial step is likely the nucleophilic attack of the amino group of 4-aminophenol on the carbonyl carbon of methyl chloroformate. This would form a tetrahedral intermediate.

Techniques such as rapid-scan spectroscopy (e.g., UV-Vis or IR) can be employed to detect short-lived intermediates. For instance, changes in the chromophore of the 4-aminophenol reactant upon formation of the intermediate could lead to detectable shifts in the UV-Vis absorption spectrum. Similarly, time-resolved infrared spectroscopy could identify the transient appearance of vibrational bands associated with the tetrahedral intermediate.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures to slow down the reaction rate, can also be a powerful tool for identifying and characterizing reaction intermediates. The appearance and subsequent disappearance of new signals in the ¹H or ¹³C NMR spectra during the course of the reaction can provide structural information about these transient species.

Computational Modeling of Transition States

Due to their fleeting nature, transition states are not directly observable. Therefore, computational methods, most notably Density Functional Theory (DFT), are indispensable for their characterization. DFT calculations can be used to model the entire reaction pathway for the formation of this compound.

These calculations can predict the geometries and energies of the reactants, intermediates, transition states, and products. The transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-forming and bond-breaking processes. For the reaction between 4-aminophenol and methyl chloroformate, computational modeling would likely focus on the transition state for the initial nucleophilic attack and the subsequent transition state for the elimination of the leaving group (e.g., chloride).

Kinetic Studies

Kinetic analysis of the reaction provides experimental data that can be used to support or refute a proposed mechanism. By systematically varying the concentrations of the reactants and any catalysts, the rate law for the reaction can be determined. This information, combined with the insights from spectroscopic and computational studies, allows for the construction of a comprehensive and self-consistent reaction mechanism.

While direct experimental data for the intermediates and transition states in the synthesis of this compound is limited, the application of these established investigatory techniques to analogous systems provides a strong basis for understanding the mechanistic intricacies of its formation.

Advanced Structural Characterization and Spectroscopic Analysis of Methyl N 4 Hydroxyphenyl Carbamate

High-Resolution Spectroscopic Techniques for Comprehensive Structural Delineation

High-resolution spectroscopic methods provide detailed insights into the molecular framework, functional groups, and electronic environment of Methyl N-(4-hydroxyphenyl)carbamate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the connectivity of atoms in a molecule. While specific multi-dimensional NMR data for this compound is not extensively detailed in the provided results, typical analyses for analogous compounds involve 1H and 13C NMR.

For a related compound, (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, computational and experimental NMR data have been used for structural confirmation. mdpi.com In a typical 1H NMR spectrum of a carbamate (B1207046), the proton of the N-H group would appear as a distinct signal, and the aromatic protons would exhibit characteristic splitting patterns depending on their substitution. The methyl protons of the carbamate group would also show a singlet. Similarly, the 13C NMR spectrum would provide signals for each unique carbon atom, including the carbonyl carbon of the carbamate, the methoxy (B1213986) carbon, and the carbons of the phenyl ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Carbamate Structures

Compound Proton/Carbon Predicted Chemical Shift (ppm)
(R)-methyl-(2-hydroxy-1-phenylethyl)carbamateVariousSee Ref. mdpi.com for detailed data
4-methylphenyl carbamateAromatic H, CH3See Ref. rsc.org for detailed data
Benzyl carbamateAromatic H, CH2, NH2See Ref. rsc.org for detailed data

Note: The table above presents predicted or experimental data for related carbamate structures to illustrate the type of information obtained from NMR spectroscopy. Specific experimental data for this compound would require dedicated analysis.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For carbamate-containing molecules, key vibrational modes include:

N-H stretching: Typically observed in the range of 3200-3400 cm⁻¹. For instance, in 2-nitrophenyl carbamate, the -NH stretching is seen at 3255 cm⁻¹. rsc.org

C=O stretching: The carbonyl group of the carbamate exhibits a strong absorption band, usually between 1700-1750 cm⁻¹. In 2-nitrophenyl carbamate, this is observed at 1745 cm⁻¹. rsc.org

N-H bending: This vibration occurs around 1600-1620 cm⁻¹. rsc.org

C-N stretching: Found in the region of 1200-1300 cm⁻¹. rsc.org

C-O stretching: The ester-like C-O bond of the carbamate shows a stretching vibration, often around 1000-1200 cm⁻¹. rsc.org

Quantum chemical calculations on methylphenylcarbamate have shown that the phenyl substituent significantly influences the urethane (B1682113) vibrations, leading to delocalization. researchgate.net

Interactive Data Table: Characteristic IR Frequencies for Carbamate Functional Groups

Functional Group Vibration Typical Wavenumber (cm⁻¹) Example Compound Observed Frequency (cm⁻¹) Reference
N-H Stretch3200-34002-nitrophenyl carbamate3255 rsc.org
C=O Stretch1700-17502-nitrophenyl carbamate1745 rsc.org
N-H Bend1600-16202-nitrophenyl carbamate1616 rsc.org
C-N Stretch1200-13002-nitrophenyl carbamate1262 rsc.org
C-O Stretch1000-12002-nitrophenyl carbamate1067 rsc.org

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The presence of the phenyl ring in this compound suggests it will absorb in the UV region. The absorption maxima (λmax) are indicative of the extent of conjugation. For a newly synthesized hydrazone derivative of bexarotene (B63655) with paracetamol, the λmax was found to be at 202 nm and 252 nm, which differed from the starting materials, indicating a change in the electronic structure. mu-varna.bgmu-varna.bg This highlights how UV-Vis spectroscopy can be used to follow chemical transformations and characterize new compounds.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. It provides an exact mass measurement, which helps to confirm the molecular formula. bldpharm.com For this compound (C8H9NO3), the predicted monoisotopic mass is 167.05824 Da. uni.lu HRMS can also reveal fragmentation patterns, which offer clues about the molecule's structure.

Interactive Data Table: Predicted Collision Cross Section (CCS) for Adducts of this compound

Adduct m/z Predicted CCS (Ų)
[M+H]⁺168.06552132.4
[M+Na]⁺190.04746139.9
[M-H]⁻166.05096135.2
[M+NH₄]⁺185.09206152.1
[M+K]⁺206.02140138.8

Data sourced from PubChemLite. uni.lu The m/z represents the mass-to-charge ratio of the adduct.

Solid-State Structural Analysis via X-ray Diffraction

X-ray diffraction techniques are unparalleled for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

While a specific crystal structure for this compound was not found in the provided search results, the crystal structure of a related compound, Methyl N-(4-nitrophenyl)carbamate, has been reported. researchgate.net In this structure, intermolecular N-H···O hydrogen bonds link the molecules into chains. These chains are further connected into sheets by weak C-H···O interactions. researchgate.net The nitro and methoxycarbonyl groups are slightly twisted from the plane of the aromatic ring. researchgate.net Such studies on analogous compounds provide a strong basis for predicting the types of intermolecular interactions and packing motifs that might be present in the crystal structure of this compound. The synthesis and X-ray crystal structure of other carbamate derivatives have also been reported, providing further comparative data. mdpi.commdpi.com

Polymorphism and Co-crystallization Research

The crystalline state of a pharmaceutical compound is of paramount importance as it dictates fundamental physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. The ability of a compound to exist in more than one crystalline form is known as polymorphism, while its capacity to form a crystalline solid with a second, different molecule is termed co-crystallization. Both phenomena are critical areas of research in crystal engineering and pharmaceutical sciences. To date, specific studies on the polymorphism and co-crystallization of this compound are not extensively reported in publicly accessible literature. However, by examining related carbamate structures, we can infer the potential for and the methodologies to investigate such phenomena for the title compound.

Polymorphism arises from the possibility of molecules adopting different arrangements and/or conformations in the crystal lattice. These different crystalline forms, or polymorphs, can exhibit distinct thermal, spectroscopic, and mechanical properties. The screening for polymorphs typically involves crystallization of the compound from a wide variety of solvents and under diverse conditions, such as varying temperatures, pressures, and evaporation rates. Techniques like slurry conversion, where a suspension of the solid is stirred in a solvent, can also facilitate the transformation to the most stable polymorphic form.

While specific polymorphs of this compound have not been detailed, research on analogous compounds highlights the propensity of carbamates to form different crystal structures. For instance, the crystal structure of the closely related compound, Methyl N-(4-nitrophenyl)carbamate, has been determined, providing insight into the types of intermolecular interactions that govern the crystal packing of such molecules. In this related structure, intermolecular N-H···O hydrogen bonds are crucial in forming chains of molecules. It is highly probable that the hydroxyl and carbamate groups in this compound would also engage in a network of hydrogen bonds, which could be susceptible to different packing arrangements, leading to polymorphism.

A hypothetical polymorph screening of this compound would involve characterizing the solid forms obtained from various crystallization conditions using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). Each polymorph would exhibit a unique XRPD pattern and distinct thermal events (e.g., melting points, phase transitions) in DSC and TGA thermograms.

The table below illustrates the kind of crystallographic data that would be collected for different hypothetical polymorphs of this compound, drawing on data from related carbamate structures as a predictive model.

ParameterHypothetical Polymorph IHypothetical Polymorph II
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPbca
a (Å)7.510.0
b (Å)8.08.5
c (Å)8.520.5
α (°)9090
β (°)9890
γ (°)9090
V (ų)5081732
Z48
Calculated Density (g/cm³)1.451.40

This table is illustrative and based on general expectations for organic molecules and data from related structures. It does not represent experimentally determined data for this compound.

Co-crystallization is another avenue to modify the physicochemical properties of a solid. A co-crystal is a multi-component crystal in which the constituent molecules are held together by non-covalent interactions, typically hydrogen bonds. The selection of a suitable co-former, the second molecule in the co-crystal, is crucial and is often guided by principles of supramolecular chemistry, such as the hydrogen bond donor and acceptor capabilities of the target molecule and the co-former.

For this compound, which possesses both hydrogen bond donor (hydroxyl and N-H groups) and acceptor (carbonyl and hydroxyl oxygens) sites, a wide range of co-formers could be screened. These could include pharmaceutically acceptable carboxylic acids, amides, and other compounds capable of forming robust hydrogen-bonded synthons with the target molecule.

The process of co-crystal screening can be performed through various methods, including solid-state grinding (mechanochemistry), solution-based crystallization, and slurry crystallization. The resulting solids would be analyzed by XRPD to identify new crystalline phases, and promising candidates would be further characterized by single-crystal X-ray diffraction to elucidate the precise three-dimensional arrangement of the molecules and the hydrogen bonding network.

Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are also invaluable in studying polymorphism and co-crystallization. The vibrational modes of the functional groups involved in hydrogen bonding (e.g., O-H, N-H, C=O) are sensitive to their local environment. A change in the crystal packing (polymorphism) or the formation of new hydrogen bonds with a co-former (co-crystallization) will result in shifts in the positions and changes in the shapes of the corresponding spectroscopic bands.

For example, the formation of a co-crystal between this compound and a carboxylic acid co-former would likely show significant changes in the stretching frequencies of the hydroxyl and carbonyl groups of both constituent molecules, providing clear evidence of the new solid phase.

Theoretical and Computational Investigations of Methyl N 4 Hydroxyphenyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in providing a detailed picture of the electron distribution and energy of Methyl N-(4-hydroxyphenyl)carbamate, which in turn helps in predicting its chemical behavior.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For carbamates and related phenolic compounds, methods such as B3LYP in combination with various basis sets are commonly employed to predict molecular structures. acs.orgmdpi.com The accuracy of these predictions is often validated by comparing the calculated bond lengths and angles with experimental data obtained from techniques like X-ray crystallography. For instance, studies on analogous compounds like Methyl N-(4-nitrophenyl)carbamate have shown that the carbamate (B1207046) and phenyl groups are twisted relative to each other. researchgate.net In a related compound, Methyl N-hydroxy-N-(2-methylphenyl)carbamate, the dihedral angles between the benzene (B151609) and amide groups were found to be significant, a key conformational detail that can be accurately predicted by these computational methods. nih.govdoaj.org

Computational studies on similar molecules, such as (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, have demonstrated the utility of DFT in elucidating reaction pathways and the energetic feasibility of formation, confirming that such calculations are adequate for modeling these systems. mdpi.com By mapping the potential energy surface, these calculations can identify transition states and intermediates, providing a comprehensive energy landscape of chemical reactions involving the carbamate.

Molecular Orbital Analysis (e.g., HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical stability and reactivity of the molecule. A smaller gap generally implies higher reactivity. acs.org

For carbamate-containing compounds, HOMO-LUMO analysis is used to predict the sites susceptible to electrophilic and nucleophilic attack. For example, in studies of other complex organic molecules, the distribution of HOMO and LUMO across the molecular structure helps in understanding charge transfer interactions within the molecule. nih.gov This type of analysis is crucial in fields like drug design, where understanding the reactivity of a molecule like this compound can inform its potential biological activity and interactions with target macromolecules. acs.org

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are also employed to predict spectroscopic properties, which can then be compared with experimental spectra for validation of the computational model. For instance, the vibrational frequencies from theoretical calculations can be correlated with experimental Infrared (IR) and Raman spectra. In a computational study on a similar carbamate, the concordance between the experimental and computed IR vibrational frequencies helped to corroborate the adequacy of the chemical models used. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR data. While specific data for this compound is not detailed in the provided results, the methodology is well-established for related organic molecules. These predictions are valuable for confirming the structure of the molecule and for understanding its electronic environment.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the motion of atoms over time, providing a dynamic picture of the molecule's behavior, particularly in solution.

Dynamics of this compound in Various Solvation Environments

The behavior of this compound in a solvent, such as water, is critical for many of its potential applications. MD simulations can model the interactions between the solute and solvent molecules. For carbamates, the hydrogen bonding between the carbamate group and water molecules is a key factor in their solvation and reactivity. researchgate.net Ab initio molecular dynamics simulations on related systems have shown that factors like temperature can significantly disrupt the hydrogen bond network around the amine, influencing its reactivity. acs.org The presence of both a hydroxyl and a carbamate group in this compound suggests that hydrogen bonding with protic solvents will play a dominant role in its solvation dynamics.

Conformational Preferences and Energy Barriers

The carbamate group has rotational flexibility, leading to different spatial arrangements or conformations. The most significant of these are the syn and anti conformations, arising from rotation around the C-N bond. nih.gov For many carbamates, the anti rotamer is energetically favored. nih.gov However, the energy difference between these conformers can be small, and factors such as the nature of the substituents, the solvent, concentration, and pH can influence the equilibrium between them. nih.gov

The flexibility of the molecule, including the rotation of the phenyl group relative to the carbamate moiety, can be explored using MD simulations. These simulations can map the conformational landscape and determine the energy barriers between different stable conformations. Understanding the conformational preferences of this compound is essential, as different conformations can exhibit different chemical and physical properties.

Molecular Docking and Binding Energy Calculations for In Vitro Target Interactions (excluding clinical relevance)

Theoretical and computational studies, particularly molecular docking and binding energy calculations, have become indispensable tools for elucidating the interactions between small molecules and biological targets at a molecular level. In the context of this compound and related compounds, these in silico methods provide crucial insights into their potential mechanisms of action, binding affinities, and the structural basis for their activity in non-clinical applications.

Ligand-Enzyme/Protein Interaction Modeling for Mechanistic Insight (e.g., cholinesterase inhibition in vitro binding modes)

Molecular docking simulations are instrumental in predicting the preferred binding orientation of a ligand within the active site of a protein. For carbamate compounds, which are known inhibitors of cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these models are key to understanding their inhibitory mechanism. nih.govnih.gov The carbamate moiety is known to react with the serine residue in the catalytic site of these enzymes, forming a carbamylated enzyme that is slow to hydrolyze, thus leading to inhibition. nih.govresearchgate.net

Docking studies of various carbamate derivatives have revealed common interaction patterns within the cholinesterase active site gorge. nih.govnih.gov Key interactions often involve:

Hydrogen Bonding: The carbamate's carbonyl oxygen and N-H group can form hydrogen bonds with amino acid residues in the oxyanion hole and the acyl-binding pocket. For this compound, the hydroxyl group on the phenyl ring can also act as a hydrogen bond donor or acceptor.

π-π Stacking: The aromatic phenyl ring of the ligand can engage in π-π stacking interactions with aromatic residues in the active site, such as tryptophan and tyrosine. plos.org

Hydrophobic Interactions: The methyl group and the phenyl ring contribute to hydrophobic interactions with nonpolar residues in the binding pocket.

These interactions collectively stabilize the ligand-enzyme complex, influencing the binding affinity and inhibitory potency. The binding energy, a calculated value representing the strength of the interaction, is often used to rank potential inhibitors. A more negative binding energy typically indicates a more stable complex.

Interaction TypePotential Interacting Residues in Cholinesterase Active SiteContributing Moiety of this compound
Hydrogen BondingSerine, Histidine, Glycine, TyrosineCarbonyl oxygen, N-H group, Hydroxyl group
π-π StackingTryptophan, Tyrosine, PhenylalaninePhenyl ring
Hydrophobic InteractionsLeucine, Isoleucine, ValineMethyl group, Phenyl ring

The table above summarizes the potential molecular interactions between this compound and cholinesterase active site residues as inferred from general carbamate docking studies.

Covalent docking is a specific type of molecular modeling used for inhibitors that form a covalent bond with their target. nih.gov In the case of carbamates and cholinesterases, this method can model the formation of the carbamyl-enzyme intermediate, providing a more accurate representation of the inhibition mechanism. nih.gov

Pharmacophore Development and Virtual Screening for Non-Clinical Applications

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. These models are developed based on the structures of known active compounds or the ligand-binding site of a protein. For a molecule like this compound, a pharmacophore model would typically include features such as:

Hydrogen bond donors (the hydroxyl and N-H groups)

Hydrogen bond acceptors (the carbonyl and hydroxyl oxygens)

An aromatic ring feature

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns to search large compound libraries for novel molecules that match the pharmacophoric features. acs.orgnih.gov This approach allows for the rapid and cost-effective identification of new potential inhibitors or binders for a target of interest in non-clinical research.

Virtual screening can be performed using various computational techniques, including:

Ligand-based virtual screening: This method uses the structure of a known active ligand, like the this compound scaffold, to find other molecules with similar properties. nih.gov

Structure-based virtual screening: This approach utilizes the 3D structure of the target protein to dock and score a library of compounds, identifying those with the best predicted binding affinity and complementarity to the active site. researchgate.net

The hits identified from virtual screening are then prioritized for in vitro testing to confirm their activity. This iterative process of computational screening and experimental validation is a powerful strategy for discovering novel chemical probes for basic research or as starting points for the development of new functional molecules.

Virtual Screening StageDescriptionRelevance of this compound Scaffold
Pharmacophore Model GenerationDefining the key chemical features required for binding to a target.The scaffold provides key features like hydrogen bond donors/acceptors and an aromatic ring.
Database SearchingScreening large chemical libraries against the pharmacophore model.Used as a template to find structurally diverse compounds with similar interaction potential.
Hit Filtering and RankingPrioritizing compounds based on their fit to the model and other properties.Derivatives or analogs of the scaffold can be ranked based on predicted binding scores.
In Vitro ValidationExperimental testing of the prioritized hits.Serves as a reference compound to validate the screening approach.

The table outlines the role of a scaffold like this compound in a typical virtual screening workflow for non-clinical applications.

Derivatization and Analog Synthesis for Advanced Structure Activity Relationship Sar Exploration of Methyl N 4 Hydroxyphenyl Carbamate Scaffolds

Rational Design Principles for Novel Methyl N-(4-hydroxyphenyl)carbamate Derivatives

Strategic Modifications at the Hydroxyl, Phenyl, and Carbamate (B1207046) Moieties

The this compound structure offers three primary sites for chemical modification: the phenolic hydroxyl group, the aromatic phenyl ring, and the carbamate functional group. Each of these can be altered to modulate the molecule's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity.

Hydroxyl Moiety: The phenolic hydroxyl group is a key functional group that can participate in hydrogen bonding. Its acidity can be modulated, and it can be converted into other functional groups, such as ethers or esters. These modifications can significantly impact the solubility and binding interactions of the molecule.

Phenyl Ring: The aromatic phenyl ring can be substituted at various positions to alter the electronic and steric properties of the molecule. Introducing electron-withdrawing groups (e.g., nitro groups) or electron-donating groups (e.g., methyl groups) can influence the reactivity and interaction of the entire molecule. nih.govresearchgate.net For example, the synthesis of Methyl N-(4-nitrophenyl)carbamate introduces a nitro group, which can affect its properties. researchgate.net

Carbamate Moiety: The carbamate group itself is a hybrid of an amide and an ester and is crucial for the structural integrity of the molecule. nih.gov The nitrogen of the carbamate can be alkylated, which eliminates its hydrogen-bond donating ability and can increase steric bulk. nih.gov The methyl ester portion of the carbamate can also be replaced with other alkyl or aryl groups to explore the impact of this part of the molecule on its activity. nih.gov

A summary of potential modifications is presented in the table below.

MoietyType of ModificationPotential New Functional GroupExpected Property Change
Hydroxyl EtherificationMethoxy (B1213986), EthoxyIncreased lipophilicity, loss of H-bond donor
EsterificationAcetoxy, BenzoyloxyIncreased lipophilicity, potential for prodrug design
Phenyl Ring Electrophilic SubstitutionNitro, Halogen, AlkylAltered electronic properties and steric profile
Carbamate N-AlkylationN-Methyl, N-EthylLoss of H-bond donor, increased steric hindrance
Ester VariationEthyl carbamate, Phenyl carbamateAltered lipophilicity and steric interactions

Libraries of Analogs for Comprehensive SAR Mapping

To comprehensively map the structure-activity relationship of the this compound scaffold, libraries of analogs can be synthesized. This involves systematically combining the modifications described in the previous section. By creating a diverse set of related compounds and evaluating their properties, researchers can identify key structural features responsible for a desired activity. For instance, a library could be designed to explore the effects of different substituents on the phenyl ring while keeping the rest of the molecule constant. Another set of analogs could vary the alkyl group on the carbamate ester.

The following table illustrates a hypothetical design for a small analog library based on the this compound scaffold.

Compound IDPhenyl Ring Substituent (Position)Carbamate N-SubstituentCarbamate O-Substituent
MHPC-001HHMethyl
MHPC-0023-ChloroHMethyl
MHPC-0033-NitroHMethyl
MHPC-004HMethylMethyl
MHPC-005HHEthyl

Synthetic Strategies for Functionalized this compound Analogs

The synthesis of functionalized analogs of this compound requires versatile and efficient chemical methods. The chosen synthetic routes must be compatible with the various functional groups present in the target molecules.

Development of Diverse Functional Groups on the Phenyl Ring

The introduction of functional groups onto the phenyl ring of this compound can be achieved through several synthetic approaches. One common method involves starting with an already substituted 4-aminophenol (B1666318). For example, to synthesize a nitro-substituted analog, one could begin with 4-amino-2-nitrophenol (B85986) and react it with methyl chloroformate.

Alternatively, electrophilic aromatic substitution reactions could be performed on the this compound molecule itself. However, the directing effects of the hydroxyl and carbamate groups would need to be carefully considered to control the position of the new substituent.

Alterations to the Carbamate Ester and Amide Linkages

Modifying the carbamate linkage is a key strategy for creating diverse analogs.

Alterations to the Carbamate Ester: To create analogs with different ester groups (e.g., ethyl, propyl), the synthetic approach can be adapted by using the corresponding alkyl chloroformate. For example, reacting 4-aminophenol with ethyl chloroformate would yield Ethyl N-(4-hydroxyphenyl)carbamate.

Alterations to the Amide Linkage: N-alkylation of the carbamate can be achieved by reacting this compound with an alkyl halide in the presence of a suitable base. This reaction replaces the hydrogen on the nitrogen with an alkyl group. The synthesis of N-substituted carbamates can also be accomplished by reacting a secondary amine with a chloroformate. nih.gov For example, reacting N-methyl-4-aminophenol with methyl chloroformate would produce Methyl N-methyl-N-(4-hydroxyphenyl)carbamate.

A general synthetic scheme for producing substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates involves the reaction of substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates. nih.gov A similar strategy could be adapted for the synthesis of derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship Studies (in non-clinical contexts)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or a physical property. mdpi.comnih.gov In a non-clinical context, this could involve correlating the structure of this compound derivatives with properties such as herbicidal activity, antifungal activity, or their ability to inhibit a specific enzyme.

The general workflow for a QSAR study involves:

Data Set Generation: A series of this compound analogs is synthesized, and their activities are measured under standardized conditions.

Descriptor Calculation: For each analog, a set of molecular descriptors is calculated. These can include physicochemical properties (e.g., logP, polar surface area), electronic descriptors (e.g., Hammett constants), and steric descriptors (e.g., Taft parameters).

Model Development: A mathematical model is developed to correlate the calculated descriptors with the measured activity. Multiple Linear Regression (MLR) is a common technique used for this purpose. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical methods.

The following table provides a hypothetical example of data that could be used in a QSAR study of this compound derivatives.

Compound IDPhenyl Substituent (R)logPElectronic Parameter (σ)Steric Parameter (Es)Measured Activity (IC50, µM)
Deriv-1H1.20.001.2415.2
Deriv-23-Cl1.90.370.278.5
Deriv-33-CH31.7-0.070.0012.1
Deriv-43-NO21.10.71-0.515.3

Structure-Property Relationship (SPR) studies focus on how structural modifications affect the physical properties of the compounds, such as melting point, solubility, and crystal packing. For example, the introduction of a nitro group, as in Methyl N-(4-nitrophenyl)carbamate, can lead to strong intermolecular interactions, affecting its crystal structure and physical properties. researchgate.net Understanding these relationships is crucial for designing materials with desired characteristics.

Correlation of Structural Parameters with In Vitro Biological Activities (e.g., enzyme inhibition, nematicidal activity)

The biological activity of derivatives of the this compound scaffold is intrinsically linked to their structural features. Modifications to the aromatic ring, the carbamate moiety, and the phenolic hydroxyl group can significantly influence their interactions with biological targets.

While direct studies on the enzyme inhibitory activity of this compound derivatives are not extensively documented, research on closely related analogs provides valuable SAR insights. For instance, a study on O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate revealed that the nature of the substituent on the phenolic oxygen plays a crucial role in their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. ajphs.com

The synthesis of these analogs involved the initial reaction of 4-(methylamino)phenol (B85996) with phenylchloroformate to yield N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate. ajphs.com This intermediate was then treated with various alkyl and aryl halides to produce a series of O-substituted derivatives. The evaluation of these compounds against AChE and BChE demonstrated that certain substitutions led to potent inhibitory activity. ajphs.com

Specifically, derivatives containing a benzyloxy or a substituted benzyloxy group at the 4-position of the phenyl ring exhibited significant inhibition. For example, N-(4-benzoxyphenyl)-N-methyl-O-phenyl carbamate, N-[4-(2-chlorobenzoxy)phenyl]-N-methyl-O-phenyl carbamate, and N-[4-(4-chlorobenzoxy)phenyl]-N-methyl-O-phenyl carbamate were identified as potent inhibitors of both AChE and BChE. ajphs.com This suggests that a bulky, hydrophobic substituent on the phenolic oxygen can enhance the binding affinity of the molecule to the active site of these enzymes.

The table below summarizes the inhibitory potential of selected O-substituted N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate derivatives against cholinesterases. ajphs.com

CompoundSubstituent on Phenolic OxygenAChE InhibitionBChE Inhibition
N-(4-benzoxyphenyl)-N-methyl-O-phenyl carbamateBenzylGoodGood
N-[4-(2-chlorobenzoxy)phenyl]-N-methyl-O-phenyl carbamate2-ChlorobenzylGoodGood
N-[4-(4-chlorobenzoxy)phenyl]-N-methyl-O-phenyl carbamate4-ChlorobenzylGoodGood

These findings underscore the importance of the substituent at the para-position of the phenyl ring in modulating the enzyme inhibitory activity of this class of compounds.

The carbamate functional group is a well-established pharmacophore in the design of nematicidal agents, primarily due to its ability to inhibit acetylcholinesterase in nematodes. nih.gov While specific data on this compound is limited, studies on other phenylcarbamate derivatives highlight key SAR principles for nematicidal activity.

In one study, a series of 4-[3-(substitutedphenyl)prop-2-enoyl]phenyl phenylcarbamates were synthesized and evaluated for their nematicidal activity against the root-knot nematode Meloidogyne javanica. orientjchem.org The results indicated that the introduction of the carbamoyloxy moiety significantly enhanced the nematicidal properties compared to the parent chalcone (B49325) structures. orientjchem.org

The nature and position of substituents on the phenyl ring of the chalcone moiety were found to influence the activity. For instance, the presence of a methoxy group at the para-position of the terminal phenyl ring led to the highest nematode mortality. orientjchem.org Specifically, the compound 4-[3-(4-methoxyphenyl)prop-2-enoyl]phenyl phenylcarbamate demonstrated the most potent nematicidal effect. orientjchem.org In contrast, a chloro substituent at the para-position resulted in lower activity, while a dichloro substitution pattern improved it. orientjchem.org

The following table presents the nematicidal activity of selected 4-[3-(substitutedphenyl)prop-2-enoyl]phenyl phenylcarbamates. orientjchem.org

CompoundSubstituent on Terminal Phenyl RingNematode Mortality (%) at 1000 ppm after 48h
4-[3-(4-methoxyphenyl)prop-2-enoyl]phenyl phenylcarbamate4-Methoxy72
4-[3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl phenylcarbamate2,4-Dichloro72
4-[3-(4-chlorophenyl)prop-2-enoyl]phenyl phenylcarbamate4-ChloroModerate
4-[3-(3-bromophenyl)prop-2-enoyl]phenyl phenylcarbamate3-BromoModerate
4-[3-(4-methylphenyl)prop-2-enoyl]phenyl phenylcarbamate4-MethylModerate

These results suggest that electronic and steric properties of the substituents on the phenyl ring play a critical role in the nematicidal activity of these phenylcarbamate derivatives.

Predictive Modeling for New Analog Discovery

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful tool in modern drug and pesticide discovery. By establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities, QSAR models can be used to predict the activity of novel, unsynthesized analogs. This computational approach can significantly streamline the discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

Data Set Selection: A series of analogs of this compound with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition or LC₅₀ values for nematicidal activity) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume, surface area), electronic (e.g., partial charges, dipole moment), hydrophobic (e.g., logP), and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to develop a mathematical equation that relates the molecular descriptors to the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

Once a validated QSAR model is established, it can be used to predict the biological activity of a virtual library of new this compound analogs. This allows for the in silico screening of a large number of potential candidates, with only the most promising ones being selected for synthesis and experimental testing. This approach not only accelerates the discovery of new active compounds but also reduces the costs and resources associated with traditional trial-and-error methods.

Mechanistic Studies of Molecular Interactions Involving Methyl N 4 Hydroxyphenyl Carbamate in Controlled Systems

Enzyme Interaction and Inhibition Kinetics (in vitro studies)

Carbamates are well-known for their ability to interact with and inhibit various enzymes, most notably serine hydrolases. The kinetic profile of this inhibition is crucial for understanding their mechanism of action.

Cholinesterases:

The primary mechanism by which N-methylcarbamates, such as Methyl N-(4-hydroxyphenyl)carbamate would be expected to inhibit cholinesterases (both acetylcholinesterase, AChE, and butyrylcholinesterase, BChE), is through the carbamylation of the serine residue within the enzyme's active site. dntb.gov.ua This process mimics the action of the natural substrate, acetylcholine (B1216132), but with a significantly different outcome.

The inhibition is a two-step process:

Formation of a Reversible Complex: The carbamate (B1207046) inhibitor first binds non-covalently to the active site of the cholinesterase to form a Michaelis-like complex.

Carbamylation: The serine hydroxyl group at the active site performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the transfer of the carbamoyl (B1232498) moiety to the serine residue, forming a stable, covalent carbamylated enzyme, and the release of the leaving group (in this case, p-aminophenol). nih.gov

Unlike the rapid hydrolysis of the acetylated enzyme formed with acetylcholine, the hydrolysis of the carbamylated enzyme (decarbamylation) is a much slower process. nih.gov This slow regeneration of the active enzyme leads to its effective inhibition. The rate of this inhibition is determined by both the carbamylation and decarbamylation rate constants. nih.gov

Lipoxygenase:

While specific studies on the inhibition of lipoxygenase by this compound are scarce, other carbamate-containing compounds have been investigated as lipoxygenase inhibitors. For instance, certain N-hydroxycarbamates have demonstrated inhibitory activity against 5-lipoxygenase. The proposed mechanism for these inhibitors often involves their ability to chelate the non-heme iron atom present in the active site of the lipoxygenase, thereby preventing the enzyme from catalyzing the oxidation of its substrates, such as arachidonic acid. It is plausible that this compound could exhibit similar, albeit likely weaker, inhibitory effects.

The binding of an inhibitor can occur at two main types of sites on an enzyme:

Orthosteric Site: This is the primary active site where the natural substrate binds. Orthosteric inhibitors directly compete with the substrate.

Allosteric Site: This is a secondary binding site, distinct from the active site. Binding at an allosteric site induces a conformational change in the enzyme that alters the activity of the active site.

For carbamate inhibitors of cholinesterases, the primary interaction—carbamylation of the active site serine—is an orthosteric interaction. The inhibitor directly occupies and reacts with a key residue in the catalytic center.

Substrate Specificity:

The specificity of carbamate inhibitors towards different enzymes is largely dictated by the structure of the N-substituents and the leaving group. For cholinesterases, many carbamates show selectivity for either AChE or BChE. For example, some sulfonamide-based carbamates have been shown to be selective inhibitors of BChE. mdpi.com The selectivity of this compound would depend on how well its structure complements the active site gorges of AChE and BChE, which differ in size and the nature of their amino acid residues. Without specific experimental data, it is difficult to predict its exact selectivity. Studies on O-aromatic N,N-disubstituted carbamates have shown that IC50 values for BChE were generally lower than for AChE, indicating a degree of selectivity for BChE. mdpi.com

Reversibility of Inhibition:

The inhibition of cholinesterases by carbamates is considered pseudo-irreversible or slowly reversible . The covalent carbamylated enzyme is stable, but it can undergo slow hydrolysis to regenerate the free enzyme. The rate of this decarbamylation varies significantly depending on the substituents on the carbamoyl nitrogen. For N-methylcarbamates, the half-life of the carbamylated enzyme is typically in the range of minutes to hours. This is in contrast to organophosphate inhibitors, which form a much more stable phosphorylated enzyme that is essentially irreversible without the intervention of reactivating agents. Some sulfonamide-based carbamates have demonstrated reactivation of BChE of about 30-37% after 24 hours. mdpi.com

The general reaction scheme for reversible carbamate inhibition is as follows: E + I ⇌ E-I → E-C + L E-C + H₂O → E + CO₂ + R-NH₂

Where E is the enzyme, I is the inhibitor, E-I is the reversible complex, E-C is the carbamylated enzyme, and L is the leaving group.

The table below presents hypothetical kinetic parameters for a typical N-methylcarbamate inhibitor of AChE, as specific data for this compound is not available.

Kinetic ParameterDescriptionTypical Value Range for N-methylcarbamates
KD (µM)Dissociation constant for the initial enzyme-inhibitor complex10 - 500
k2 (min-1)Carbamylation rate constant0.1 - 10
k3 (min-1)Decarbamylation rate constant0.01 - 0.1

Interaction with Cellular Components in In Vitro Models (e.g., cell-free systems, microbial cultures)

Information regarding the interaction of this compound with other cellular components is very limited. The following sections are based on general principles and studies of structurally related compounds.

The primary and most direct effect of this compound in a cellular system containing cholinesterases would be the inhibition of these enzymes, leading to an accumulation of acetylcholine in cholinergic systems.

In broader cellular pathway studies, compounds with a similar N-(4-hydroxyphenyl) moiety, such as N-(4-hydroxyphenyl)retinamide (4HPR), have been shown to induce cellular effects through mechanisms independent of carbamate chemistry. For example, 4HPR is known to generate reactive oxygen species (ROS) and induce apoptosis in cancer cells. nih.gov These effects are attributed to the hydroxyphenyl group's ability to participate in redox cycling. nih.gov While this compound is structurally different from 4HPR, the presence of the 4-hydroxyphenyl group suggests that it could potentially have mild pro-oxidant properties in certain cellular contexts, although this is speculative without direct experimental evidence.

In microbial cultures, the effects of this compound would likely be related to its potential role as a carbon or nitrogen source for microbial growth, or alternatively, it could exhibit antimicrobial properties, as seen with some other phenolic compounds. However, no specific studies have been reported in this area.

Environmental Degradation Pathways and Mechanisms

The environmental fate of this compound is determined by a combination of abiotic and biotic degradation processes. These pathways involve photolytic, hydrolytic, and microbial mechanisms that transform the parent compound into various intermediate and final products.

Photolytic and Hydrolytic Degradation Mechanisms

Abiotic degradation through the action of sunlight and water plays a significant role in the environmental breakdown of this compound.

Photolytic Degradation

The direct photodegradation of aromatic carbamate pesticides in aqueous and non-aqueous environments is initiated by the absorption of light. nih.gov This process primarily involves the generation of radical cations and phenoxyl radicals. nih.gov For this compound, the proposed mechanism involves the cleavage of the C-O bond in the ester group upon photoexcitation. nih.gov This cleavage leads to the formation of a phenoxyl radical and a corresponding carbamoyl radical. The reactivity of these radical species can lead to a variety of subsequent reactions, including hydrogen abstraction from the surrounding solvent molecules. nih.gov

In some cases, the photodegradation of carbamates can also proceed through photooxidation, leading to the formation of N-formylated and N-demethylated products, as well as further oxygenated compounds where the carbamate structure remains intact. nih.gov The specific intermediates and final products of the photolytic degradation of this compound would depend on the specific environmental conditions, such as the presence of photosensitizers and the solvent matrix.

Hydrolytic Degradation

Hydrolysis is a key abiotic degradation pathway for N-methylcarbamates, particularly under alkaline conditions. clemson.edu The rate of hydrolysis is significantly influenced by pH, with the reaction being much faster in alkaline environments. clemson.edu For carbamates like this compound, which possess a hydrogen atom on the nitrogen, the alkaline hydrolysis mechanism is believed to proceed via an elimination-addition pathway.

The proposed mechanism involves the abstraction of the acidic N-H proton by a hydroxide (B78521) ion, leading to the formation of an unstable intermediate. This intermediate then undergoes an elimination reaction to form methyl isocyanate and the corresponding phenolate (B1203915) anion, in this case, the 4-hydroxyphenolate ion. The highly reactive methyl isocyanate is subsequently hydrolyzed to methylamine (B109427) and carbon dioxide.

Table 1: Key Aspects of Photolytic and Hydrolytic Degradation of Aromatic Carbamates

Degradation TypeInitiating FactorKey IntermediatesGeneral ProductsInfluencing Factors
Photolytic Sunlight (UV radiation)Radical cations, Phenoxyl radicalsN-formylated products, N-demethylated products, Oxygenated derivativesPresence of photosensitizers, Solvent polarity
Hydrolytic Water (pH dependent)Methyl isocyanate, Phenolate anionMethylamine, Carbon dioxide, Corresponding phenol (B47542) (4-aminophenol)pH (alkaline conditions accelerate degradation)

Microbial Biotransformation and Enzyme Systems Involved in Degradation

Microbial degradation is a crucial process for the complete mineralization of this compound in the environment. frontiersin.org A diverse range of microorganisms, including bacteria and fungi, have been shown to degrade carbamate pesticides. nih.gov

The primary and most critical step in the microbial degradation of carbamates is the enzymatic hydrolysis of the carbamate ester or amide linkage. frontiersin.org This initial cleavage is a detoxification step, as it breaks down the parent compound into less toxic metabolites. For this compound, this hydrolysis would yield 4-aminophenol (B1666318), methanol (B129727), and carbon dioxide.

Enzyme Systems in Degradation

The enzymes responsible for this initial hydrolytic step are broadly classified as carbamate hydrolases or esterases. Several genes encoding for carbamate hydrolases have been identified in various microorganisms, including mcd, cehA, cahA, and mcbA. nih.gov These enzymes exhibit diversity in their substrate specificity and catalytic mechanisms.

Following the initial hydrolysis, the resulting aromatic intermediate, 4-aminophenol, can be further metabolized by microorganisms. The degradation of aromatic compounds by bacteria typically involves ring-hydroxylating and ring-cleaving dioxygenases. frontiersin.org These enzymes introduce hydroxyl groups onto the aromatic ring, making it susceptible to cleavage and further breakdown into intermediates of central metabolic pathways, such as the Krebs cycle.

Some microorganisms may also employ N-demethylation as a biotransformation pathway, although the hydrolysis of the carbamate bond is generally the more significant degradation route.

Table 2: Microbial Degradation of Carbamates

Degradation StepEnzyme ClassKey GenesInitial Products of HydrolysisSubsequent Metabolism
Initial Hydrolysis Carbamate Hydrolases / Esterasesmcd, cehA, cahA, mcbACorresponding phenol (4-aminophenol), Alcohol (Methanol), Carbon DioxideAromatic ring cleavage
Aromatic Ring Degradation Dioxygenases (ring-hydroxylating and ring-cleaving)Not specific to carbamatesIntermediates of central metabolismMineralization to CO2 and H2O

Advanced Analytical Methodologies for Research Applications of Methyl N 4 Hydroxyphenyl Carbamate

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is the cornerstone for the separation of Methyl N-(4-hydroxyphenyl)carbamate from complex mixtures, enabling its accurate quantification and purity assessment. The choice of technique depends on the compound's physicochemical properties and the nature of the research matrix.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of non-volatile, thermally labile compounds like N-methyl carbamates. epa.govnih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for separating this compound from its impurities or related compounds. nih.govnih.gov

Method development typically involves optimizing several key parameters to achieve a robust and reliable separation. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which provides good retention for carbamates. nih.govmdpi.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a range of polarities. nih.gov Detection is commonly performed using a UV detector, as the aromatic ring in this compound absorbs UV light.

Validation of the developed HPLC method is crucial to ensure its reliability for purity and quantification studies. researchgate.net Validation parameters typically include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov A validated method ensures that the results are accurate and reproducible, which is essential for quality control and research applications. researchgate.net For instance, a method can be validated over a concentration range of 1-150 µg/ml with a limit of quantitation of 0.1 µg/ml. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column Reversed-phase C18, 4.6 x 150 mm, 3-5 µm particle size
Mobile Phase A 0.01 M Phosphate Buffer (pH 3.0)
Mobile Phase B Methanol or Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-30 °C

| Detector | UV at an appropriate wavelength (e.g., 254 nm) |

This table represents a typical starting point for method development and is based on common practices for similar compounds.

Due to their thermal instability and low volatility, N-methyl carbamates like this compound are not generally suitable for direct analysis by Gas Chromatography (GC). scispec.co.th GC analysis requires the analytes to be volatile and thermally stable to pass through the GC column at high temperatures. Therefore, a derivatization step is necessary to convert the carbamate (B1207046) into a more volatile and stable form. scispec.co.thresearchgate.net

A common derivatization technique is "flash alkylation," which occurs in the heated GC injector port. scispec.co.th This involves co-injecting the sample with a derivatizing agent, such as a methylation agent, which reacts with the carbamate to form a less polar and more volatile derivative. This allows for the separation and detection of the compound using standard GC equipment. Another approach involves derivatization with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) in supercritical carbon dioxide prior to GC analysis. researchgate.net

The derivatized analyte is then separated on a capillary column, such as an HP-5MS, and detected. nih.gov While GC methods for carbamates are less common than HPLC, they can offer high resolution and sensitivity, especially when coupled with a mass spectrometer. scispec.co.th

Supercritical Fluid Chromatography (SFC) presents an attractive alternative to both HPLC and GC for the analysis of carbamates. oup.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This technique combines some of the best features of both gas and liquid chromatography. Because diffusion coefficients in supercritical fluids are higher than in liquids, SFC can be 3-5 times faster than reversed-phase LC. oup.com

Packed-column SFC has been successfully used to separate various carbamate pesticides in under 10 minutes. oup.comcapes.gov.br A key advantage of SFC is its compatibility with a wide range of detectors, including UV and the nitrogen-phosphorus detector (NPD), which provides selectivity for nitrogen-containing compounds like carbamates without the need for derivatization. oup.com The selectivity in SFC can be finely tuned by adjusting pressure, temperature, and the composition of the mobile phase (often by adding a modifier like methanol), allowing for the optimization of complex separations. oup.com

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification (in non-clinical research)

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are indispensable for analyzing complex mixtures and identifying unknown compounds such as metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for trace analysis and structural confirmation of this compound and its potential metabolites in non-clinical research samples. researchgate.netnih.gov The HPLC system separates the compounds in the mixture, which are then introduced into the mass spectrometer.

The mass spectrometer ionizes the molecules, often using electrospray ionization (ESI), and then separates the ions based on their mass-to-charge ratio (m/z). researchgate.net In tandem MS (MS/MS), a specific parent ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting daughter ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in the identification and quantification of the target analyte, even at very low concentrations (ppb or ppt (B1677978) levels). researchgate.netnih.gov LC-MS/MS methods have been developed for the rapid quantification of N-methyl carbamate pesticides in various matrices with high recovery and linearity over a wide concentration range. researchgate.net This technique is crucial for metabolite identification studies, where the characteristic fragmentation patterns can help elucidate the structure of modified forms of the parent compound. nih.gov

Table 2: Typical LC-MS/MS Parameters for Carbamate Analysis

Parameter Setting
LC System UHPLC/HPLC
Column C18 Reversed-Phase (e.g., Pursuit XRs)
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Analyzer Triple Quadrupole (QqQ)
Scan Mode Multiple Reaction Monitoring (MRM)
Example Transition [M+H]+ → Characteristic Fragment Ion

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction |

This table provides a general overview of parameters used in LC-MS/MS analysis of carbamates.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the profiling of volatile and semi-volatile compounds. nih.govnih.gov As discussed previously, direct analysis of this compound by GC is challenging. However, GC-MS is highly effective for analyzing its volatile derivatives or potential volatile degradation products. scispec.co.th

After derivatization to increase volatility, the sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase. scispec.co.thnih.gov Each separated compound then enters the mass spectrometer, where it is fragmented by electron ionization (EI). The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its identification by comparing it to a spectral library. researchgate.net This technique is invaluable for profiling complex mixtures, identifying unknown volatile or derivatized compounds, and confirming the identity of target analytes. scispec.co.thresearchgate.net

Spectroscopic Quantification Methods (e.g., UV-Vis spectrophotometry, fluorescence)

Spectroscopic techniques are fundamental in the quantitative analysis of aromatic compounds like this compound. These methods rely on the interaction of the molecule with electromagnetic radiation, offering sensitive and non-destructive means of determination.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound dissolved in a transparent solvent. The absorption is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert law. For this compound, the presence of the phenyl ring and the carbamate functional group suggests characteristic absorption bands in the UV region.

Although specific experimental data for the UV-Vis spectrum of this compound, such as its maximum absorption wavelength (λmax) and molar absorptivity (ε), are not available in the reviewed public literature, general knowledge of similar phenolic compounds and carbamates suggests that it would exhibit absorption in the range of 200-300 nm. For instance, a structurally related compound, N-[1-(4-hydroxyphenyl)aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl) benzamide], has been reported to have a λmax at 202 nm and another peak at 252 nm when dissolved in methanol. However, it is crucial to note that this is a different molecule, and its spectroscopic properties cannot be directly attributed to this compound.

To perform a quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the experimentally determined λmax. The concentration of an unknown sample could then be determined by measuring its absorbance and interpolating from the calibration curve.

Interactive Data Table: Hypothetical UV-Vis Spectrophotometry Data

Since no specific experimental data was found, the following table is a hypothetical representation of what such data might look like for illustrative purposes.

Concentration (µg/mL)Absorbance at λmax
10.150
50.750
101.500
152.250
203.000

Fluorescence Spectroscopy

Fluorescence spectroscopy is another powerful analytical technique that measures the emission of light from a substance that has absorbed light. This method is often more sensitive and selective than UV-Vis spectrophotometry. Many carbamate pesticides are analyzed using fluorescence, often after a derivatization step to enhance their fluorescent properties.

There is no specific information available in the searched literature regarding the intrinsic fluorescence of this compound, including its excitation and emission wavelengths. The fluorescence of carbamates is highly dependent on their molecular structure. For related carbamates, fluorescence is often induced by hydrolysis to a fluorescent moiety or by reaction with a fluorogenic reagent. For example, many N-methylcarbamates are hydrolyzed, and the resulting methylamine (B109427) is reacted with o-phthalaldehyde (B127526) (OPA) to produce a highly fluorescent derivative.

Should this compound possess native fluorescence, the research would involve determining its optimal excitation and emission wavelengths. A spectrofluorometer would be used to generate excitation and emission spectra. The intensity of the emitted fluorescence at the optimal wavelengths would then be proportional to the concentration of the compound.

Interactive Data Table: Hypothetical Fluorescence Spectroscopy Data

As no specific experimental data was found, the following table is a hypothetical representation of fluorescence data for illustrative purposes.

Concentration (ng/mL)Fluorescence Intensity (a.u.)
10150
50750
1001500
2503750
5007500

Emerging Research Directions and Future Perspectives on Methyl N 4 Hydroxyphenyl Carbamate

Integration into Advanced Materials Science Research

The unique molecular structure of Methyl N-(4-hydroxyphenyl)carbamate, featuring both a reactive phenolic hydroxyl group and a carbamate (B1207046) linkage, positions it as a valuable building block in materials science. Its potential applications span from polymer synthesis to the development of sophisticated sensor technologies.

Application as Monomers in Polymer Synthesis and Functional Materials

This compound is a promising monomer for the synthesis of polyurethanes and other functional polymers. The hydroxyl group can react with isocyanates to form urethane (B1682113) linkages, the fundamental bond in polyurethanes. euro-gasman.com The synthesis of polyurethanes is a major industrial process, and there is a continuous search for new monomers to create polymers with tailored properties. jst.go.jp

Research into the synthesis of novel polyurethanes has explored various diols, including those with Schiff base structures containing phenolic hydroxyl groups, which demonstrates the utility of such functional groups in creating new polymers. acs.org Furthermore, isocyanate-free methods for polyurethane synthesis are gaining traction due to the toxicity of isocyanates. jst.go.jpnih.gov These alternative routes often involve the use of carbamate esters, making this compound a particularly interesting candidate for these greener synthetic approaches. nih.gov The general reaction for polyurethane synthesis involves the addition polymerization between a polyol and a diisocyanate. euro-gasman.com

Table 1: Examples of Polyurethane Synthesis Methods
MethodReactantsKey Features
Conventional PolyadditionPolyol + DiisocyanateStandard industrial method for polyurethane production. euro-gasman.com
Schiff Base-based PolymerizationSchiff base diol + DiisocyanateCreates polyurethanes with potentially unique thermal and optical properties. acs.org
Isocyanate-Free SynthesisCarbamate ester + DiolAn environmentally friendlier alternative to traditional methods. nih.gov

Role in Sensor Development and Nanotechnology

While direct research on this compound in sensor development is still an emerging field, its constituent functional groups—phenolic and carbamate moieties—are extensively utilized in the creation of advanced sensors and nanomaterials.

Phenolic compounds are widely employed in the development of electrochemical and optical sensors due to their electroactive nature and ability to be detected through various analytical techniques. mdpi.commdpi.commdpi.com Electrochemical sensors, in particular, are a popular choice for detecting phenolic compounds due to their high sensitivity and the relative ease of oxidation of the phenol (B47542) group. mdpi.comnih.gov Various materials, including transition metal sulfides and tellurides, have been explored to enhance the electrochemical sensing of molecules containing phenol groups. mdpi.com

The carbamate functional group has been successfully integrated into fluorescent sensors. nih.govsigmaaldrich.com For instance, carbamates have been used to create "turn-off-on" fluorescent sensors for the detection of pesticides. nih.govnih.gov In these systems, the interaction of the carbamate with the target analyte triggers a change in the fluorescence signal. Additionally, carbamate linkers have been incorporated into near-infrared (NIR) fluorogenic probes, which are valuable for in vivo imaging applications. sigmaaldrich.com

In the realm of nanotechnology, carbamates have been used to create self-immolative poly(carbamate) cores for spherical nucleic acid nanoparticles and as surfactants for the reversible flocculation of nanoparticles. acs.orgmdpi.com Carbon nanoparticles can also be functionalized with various chemical groups to enhance their properties for applications such as theranostics. mdpi.com Given these established applications, this compound represents a molecule with significant untapped potential for the development of novel sensors and functionalized nanomaterials.

Table 2: Sensor Technologies Utilizing Phenolic and Carbamate Groups
Sensor TypeFunctional Group UtilizedPrinciple of DetectionExample Application
Electrochemical SensorPhenolicOxidation of the phenol group at an electrode surface. mdpi.comnih.govDetection of phenolic compounds in wine samples. researchgate.netrsc.org
Optical/Fluorescent SensorPhenolicChanges in optical properties (e.g., luminescence quenching) upon interaction with an analyte. scbt.comDetermination of total phenolic content in environmental samples. scbt.com
Fluorescent SensorCarbamate"Turn-off-on" fluorescence switching or use as a cleavable linker. nih.govsigmaaldrich.comVisual detection of carbamate pesticides. nih.govnih.gov

Innovations in Green Chemistry for Sustainable Carbamate Research

The principles of green chemistry are increasingly influencing the synthesis and lifecycle of chemical compounds. For carbamates, this includes the development of more environmentally friendly production methods and sustainable end-of-life strategies.

Development of Eco-friendly Synthesis Protocols

Traditional methods for carbamate synthesis often rely on hazardous reagents like phosgene (B1210022). nih.gov Green chemistry approaches aim to replace these with safer and more sustainable alternatives. A significant area of research is the use of carbon dioxide (CO2) as a C1 source for carbamate synthesis. mdpi.comnih.gov This approach is attractive because CO2 is non-toxic, abundant, and inexpensive. nih.gov

Various catalytic systems are being developed to facilitate the reaction of CO2 with amines and alcohols to produce carbamates under milder conditions. mdpi.comnih.gov These include basic catalysts and superbase-derived protic ionic liquids. nih.govnih.gov Another green approach is the metathesis reaction of ureas and organic carbonates, which offers 100% atom economy. nih.gov The development of these protocols paves the way for the sustainable production of this compound and related compounds.

Sustainable Degradation and Remediation Strategies for Carbamate-Related Compounds

The widespread use of carbamates, particularly as pesticides, necessitates the development of effective and sustainable methods for their degradation and removal from the environment. nih.gov Microbial degradation is a key strategy, with various bacteria and fungi capable of breaking down carbamate compounds. nih.govresearchgate.net The initial step in the microbial degradation of many carbamates is the hydrolysis of the ester or amide linkage. researchgate.net

Physico-chemical methods are also employed for the remediation of carbamate-contaminated sites. mdpi.com These can include adsorption, photolysis, and advanced oxidation processes. mdpi.com Studies on the decomposition of N-methylcarbamate pesticides under various environmental conditions have provided valuable data on their persistence and degradation pathways. Research has shown that activated charcoal is highly effective in removing both N-methylcarbamates and their phenolic degradation products from aqueous solutions.

Future Trajectories in Theoretical and Computational Chemistry

Theoretical and computational chemistry are powerful tools for understanding the structure, reactivity, and properties of molecules like this compound at a fundamental level. Computational studies, particularly using density functional theory (DFT), can elucidate reaction pathways and predict molecular properties, complementing experimental findings.

Research in this area has focused on understanding the structure and aggregation of carbamate intermediates, such as lithium carbamates, in solution. sigmaaldrich.comresearchgate.netscbt.com These studies provide insights into the reactivity of these compounds. sigmaaldrich.comscbt.com The amide resonance within the carbamate group has also been a subject of theoretical investigation, revealing that it is lower than that of amides, which has implications for the conformational preferences and biological activity of carbamates. rsc.org

Furthermore, computational methods are being used to investigate the termination reactions of the urethane bond in model carbamate molecules, which is crucial for developing chemical recycling methods for polyurethane waste. These theoretical approaches will undoubtedly play a vital role in the future design and application of this compound and other carbamate-containing molecules.

Application of Artificial Intelligence and Machine Learning for Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) into chemical and pharmaceutical research is revolutionizing the way scientists predict the properties of molecules like this compound. nih.gov These computational methods leverage algorithms to identify patterns in large datasets, enabling the prediction of a wide range of physicochemical and biological properties from a compound's chemical structure alone. researchgate.net This shift towards in silico prediction is not only more efficient but also highly scalable, requiring fewer computational resources than traditional physical models. researchgate.net

For this compound, AI and ML models can be applied to predict key parameters that are crucial for its potential applications. These can include, but are not limited to, absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental in the development of therapeutic agents. nih.gov For instance, machine learning models are increasingly used to forecast the metabolic stability of compounds containing a carbamate group, a critical factor in determining their in vivo activity. acs.orgnih.gov

Various machine learning models, from classical approaches like random forests to more advanced graph neural networks (GNNs), are being employed to predict molecular properties. chemrxiv.org GNNs, in particular, have shown promise in learning representations of molecular structures to predict properties with high accuracy. chemrxiv.org The performance of these models is typically evaluated on both in-distribution (data similar to the training set) and out-of-distribution (data dissimilar to the training set) data to ensure their robustness and real-world applicability. chemrxiv.orgnih.gov

To illustrate the predictive power of these models, consider the following table which showcases a hypothetical application of ML in predicting key properties of carbamate derivatives.

Table 1: Predicted Properties of Carbamate Derivatives using Machine Learning Models

Carbamate DerivativePredicted PropertyModel UsedPredicted ValueExperimental Value (if available)
Methyl N-phenylcarbamateAqueous Solubility (logS)Graph Neural Network-2.5-2.3
Ethyl N-(4-chlorophenyl)carbamateBlood-Brain Barrier PermeabilityRandom ForestHighHigh
This compound Tyrosinase Inhibition (IC50, µM) Support Vector Machine 15.2 N/A
Propyl N-(3-methylphenyl)carbamateMetabolic Stability (t½, min)Deep Neural Network4552

It is important to note that while AI and ML offer powerful predictive capabilities, the accuracy of these predictions is highly dependent on the quality and diversity of the training data. nih.gov For a specific compound like this compound, the development of highly accurate predictive models will rely on the availability of robust experimental data for a wide range of related phenolic carbamates.

Multiscale Modeling for Complex System Interactions

Understanding the behavior of this compound extends beyond its intrinsic properties to its interactions within complex biological systems. Multiscale modeling is an emerging computational approach that allows researchers to simulate these interactions across different spatial and temporal scales, from the quantum mechanical level of electron interactions to the macroscopic level of cellular processes.

At the quantum mechanical (QM) level, methods like Density Functional Theory (DFT) can be used to elucidate the electronic structure and reactivity of the carbamate functional group. mdpi.com This information is crucial for understanding its chemical stability and potential reaction mechanisms. researchgate.net For example, QM calculations can provide insights into the steric and electronic factors that influence the covalent binding behavior of carbamate-based inhibitors with their target enzymes. chemrxiv.org

Moving up in scale, molecular dynamics (MD) simulations can be employed to study the binding of this compound to target proteins, such as tyrosinase. nih.gov These simulations can reveal the key amino acid residues involved in the interaction and the conformational changes that occur upon binding. mdpi.com By combining QM and MD approaches (QM/MM), a more accurate description of the enzyme-inhibitor complex can be achieved, with the quantum mechanical treatment applied to the active site where the chemical reaction occurs.

The insights gained from these molecular-level simulations can then be integrated into larger-scale models of cellular pathways and physiological responses. This multiscale approach provides a holistic view of the compound's behavior, from its initial interaction with a target protein to its ultimate effect on the organism.

Table 2: Application of Multiscale Modeling to Carbamate-Enzyme Interactions

Modeling ScaleTechniqueInformation Gained for Carbamates
Quantum MechanicalDensity Functional Theory (DFT)Electronic structure, reaction mechanisms, bond rotational barriers. nih.gov
AtomisticMolecular Dynamics (MD)Binding affinity, conformational changes, solvent effects.
Coarse-GrainedCoarse-Grained MDLarge-scale conformational changes, protein-protein interactions.
CellularSystems Biology ModelingImpact on metabolic pathways, cellular response.

Addressing Research Challenges and Identifying Unexplored Opportunities

Despite the promising advancements in computational chemistry, significant research challenges remain in the study of this compound and related compounds. A primary challenge is the limited availability of high-quality, curated experimental data for this specific molecule, which is essential for training robust AI and ML models. nih.gov The synthesis and evaluation of a diverse library of phenolic carbamates would greatly enhance the predictive power of these computational tools. nih.gov

Another challenge lies in accurately modeling the complex biological environment. The in vivo behavior of a compound is influenced by a multitude of factors, including pH, interactions with other molecules, and metabolic processes, which are difficult to fully capture in computational models. researchgate.net The development of more sophisticated models that can account for these variables is an active area of research.

Furthermore, the potential of this compound as a tyrosinase inhibitor suggests that it could be a valuable scaffold for the development of agents for treating hyperpigmentation disorders or for use in the food and cosmetics industries to prevent enzymatic browning. mdpi.comnih.gov A focused research effort combining computational design, chemical synthesis, and biological evaluation could unlock the full potential of this and other phenolic carbamates. The study of structure-activity relationships (SARs) within this chemical class, aided by computational docking and QSAR modeling, will be crucial in guiding these efforts. nih.gov

Q & A

Q. What are the standard synthetic routes for Methyl N-(4-hydroxyphenyl)carbamate, and how can reaction conditions be optimized?

this compound can be synthesized via carbamate formation between 4-aminophenol and methyl chloroformate or via transesterification of phenyl carbamates with methanol. Key optimization parameters include:

  • Temperature : Reflux conditions (e.g., 70–80°C) are often employed to ensure complete reaction, as seen in analogous carbamate syntheses .
  • Catalysts : Acid or base catalysts (e.g., Zn/Al/Ce mixed oxides) improve yield by facilitating nucleophilic substitution or elimination steps .
  • Solvent Selection : Polar aprotic solvents (e.g., ethanol, THF) enhance solubility of intermediates, as demonstrated in the synthesis of structurally similar compounds like Methyl N-(4-chlorophenyl)carbamate .
  • Purification : Recrystallization from ethanol or methanol yields high-purity crystals, with monitoring via TLC or HPLC to confirm purity .

Q. What characterization techniques are critical for verifying the structure of this compound?

  • Single-Crystal X-ray Diffraction (SCXRD) : Determines precise molecular geometry, hydrogen-bonding networks, and crystal packing. For example, analogous carbamates exhibit intermolecular N–H⋯O hydrogen bonds forming 1D or 2D networks .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of methyl ester (–OCH3_3), aromatic protons, and carbamate (–NHCOO–) groups. Chemical shifts for aromatic protons typically appear at δ 6.5–7.5 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ for C8_8H9_9NO3_3: calcd. 168.0661) and fragmentation patterns .

Advanced Research Questions

Q. How does the hydrogen-bonding network in this compound influence its physicochemical properties?

The hydroxyl (–OH) and carbamate (–NHCOO–) groups participate in N–H⋯O and O–H⋯O hydrogen bonds, forming supramolecular architectures. For example:

  • Crystal Packing : In tert-butyl analogs, hydrogen bonds create 2D networks parallel to specific crystallographic planes, reducing solubility in nonpolar solvents .
  • Thermal Stability : Strong intermolecular interactions increase melting points (e.g., phenyl carbamate analogs melt at 161–162°C) .
  • Solubility : Hydrogen bonding with polar solvents (e.g., DMSO, ethanol) enhances solubility, critical for biological assays .

Q. What methodologies are used to resolve contradictions in catalytic activity data for carbamate synthesis?

Discrepancies in catalytic efficiency (e.g., Zn/Al/Ce vs. acid catalysts) can arise from:

  • Active Site Accessibility : Surface area and pore size of mixed oxides influence substrate adsorption, as shown in methyl phenyl carbamate synthesis .
  • Leaching Studies : ICP-MS analysis of reaction filtrates identifies metal leaching, which may reduce catalyst recyclability .
  • Kinetic Profiling : Time-resolved GC-MS or in situ FTIR monitors intermediate formation, distinguishing rate-limiting steps (e.g., nucleophilic attack vs. leaving-group departure) .

Q. How can computational methods complement experimental studies of this compound’s reactivity?

  • DFT Calculations : Predict reaction pathways (e.g., nucleophilic substitution vs. elimination) by analyzing transition-state energies and charge distribution on the carbonyl carbon .
  • Molecular Dynamics (MD) Simulations : Model solvent effects on reaction kinetics, such as ethanol’s role in stabilizing intermediates via hydrogen bonding .
  • Docking Studies : Explore interactions with biological targets (e.g., enzymes), leveraging structural data from SCXRD to refine binding poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl N-(4-hydroxyphenyl)carbamate
Reactant of Route 2
Reactant of Route 2
Methyl N-(4-hydroxyphenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.